

# N,N-Dimethylphenethylamine discovery and history in research

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## Compound of Interest

Compound Name: *N,N-Dimethylphenethylamine*

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An In-Depth Technical Guide to **N,N-Dimethylphenethylamine** (N,N-DMPEA)

## Executive Summary

**N,N-Dimethylphenethylamine** (N,N-DMPEA) is a substituted phenethylamine alkaloid with a growing profile in pharmacological research, primarily due to its activity as an agonist at the trace amine-associated receptor 1 (TAAR1).[1] First isolated from the orchid *Pinalia jarensis*, it is also found in trace amounts in various other plants and marine organisms.[2][3] While it has been safely utilized as a flavoring agent in the food industry, its inclusion in dietary and bodybuilding supplements has generated controversy due to unsubstantiated performance claims and safety concerns.[3][4] In a research context, N,N-DMPEA serves as a critical tool for investigating the pharmacology of TAAR1 and its role in modulating monoaminergic neurotransmitter systems.[1] This document provides a comprehensive overview of the discovery, synthesis, and research history of N,N-DMPEA, including its pharmacological profile, key experimental protocols, and signaling pathways.

## Discovery and Natural Occurrence

**N,N-Dimethylphenethylamine** is an alkaloid first isolated from the orchid *Pinalia jarensis* (formerly *Eria jarensis*).[3] It also occurs naturally in trace amounts in other plant species, such as *Vachellia rigidula*, and has been identified in marine organisms like krill (*Euphausia pacifica*).[2] Its presence in nature is minimal, and the quantities found in commercially available supplements suggest a synthetic origin rather than extraction from natural sources.[4]

# Chemical Synthesis

The laboratory synthesis of N,N-DMPEA is well-established and can be achieved through several standard organic chemistry reactions. The primary methods involve the N-methylation of a phenethylamine precursor.

## Key Synthesis Methodologies

- **Eschweiler–Clarke Reaction:** This method involves the reductive amination of phenethylamine using excess formic acid and formaldehyde.<sup>[1][5]</sup> The formaldehyde forms an iminium ion with the amine, which is subsequently reduced by formic acid to add a methyl group. The process repeats to yield the tertiary amine, N,N-DMPEA.<sup>[1]</sup>
- **Nucleophilic Substitution:** A direct and established method involves the reaction of a phenylethyl halide, such as 2-Phenylethyl bromide, with dimethylamine.<sup>[1][6]</sup> This reaction proceeds via nucleophilic substitution to form the tertiary amine.
- **Radiosynthesis for Imaging Studies:** For use in positron emission tomography (PET), Carbon-11-labeled N,N-DMPEA ([<sup>11</sup>C]DMPEA) has been synthesized.<sup>[7]</sup> The most common approach is the N-alkylation of N-methylphenylethylamine with [<sup>11</sup>C]methyl iodide.<sup>[1][7]</sup>

## Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

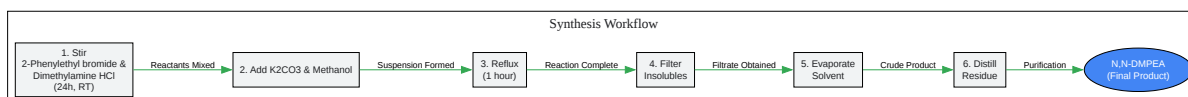
The following protocol is adapted from established laboratory procedures for the synthesis of N,N-DMPEA.<sup>[6]</sup>

Materials:

- 2-Phenylethyl bromide (0.01 mol)
- Dimethylamine hydrochloride (0.02 mol)
- Potassium carbonate (0.06 mol)
- Methanol

Procedure:

- Combine 2-Phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol) in a suitable reaction vessel.
- Stir the mixture at room temperature for 24 hours.
- Add potassium carbonate (0.06 mol) and methanol to the mixture.
- Reflux the resulting suspension for 1 hour.
- After reflux, cool the mixture and filter to remove insoluble materials.
- Evaporate the solvent from the filtrate under reduced pressure.
- Distill the residue to yield pure N,N-dimethyl-2-phenylethylamine.
- For purification and stable storage, the hydrochloride salt can be formed (m.p. 163-164°C) and recrystallized from ethanol.
- Confirm the structure of the final product using proton NMR and mass spectrometry.[6]



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*Caption: Workflow for N,N-DMPEA synthesis via nucleophilic substitution.*

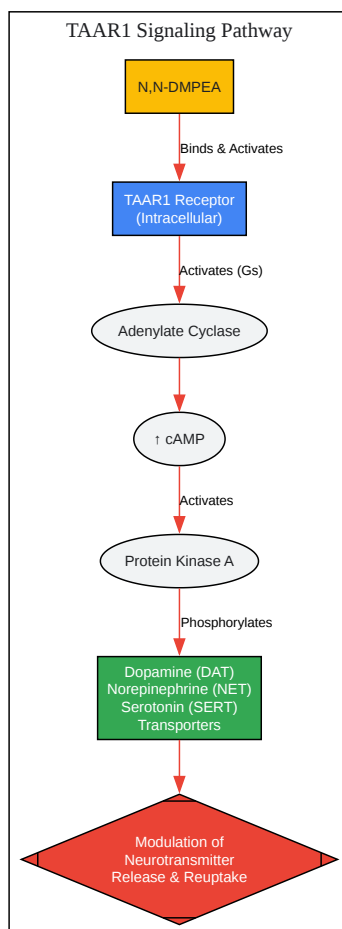
## Pharmacological Profile

N,N-DMPEA's primary pharmacological interest stems from its interaction with G protein-coupled receptors, especially the trace amine-associated receptor 1 (TAAR1).[1]

## Mechanism of Action: TAAR1 Agonism

N,N-DMPEA is a potent agonist at the human trace amine-associated receptor 1 (TAAR1).[1][8] TAAR1 is an intracellular GPCR that plays a crucial role in modulating monoaminergic systems.[1][9] Upon activation by agonists like N,N-DMPEA, TAAR1 can influence the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] This

modulation is a central aspect of its neurochemical profile and the basis for its use as a research tool to probe these pathways.[1]



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*Caption: Simplified TAAR1 signaling cascade initiated by N,N-DMPEA.*

## Other Receptor Interactions

Beyond TAAR1, N,N-DMPEA exhibits activity at other receptors, although generally with lower potency.

- **Serotonin Receptors:** It has been identified as a ligand at the 5-HT1A receptor.[1][3]
- **Adrenergic Receptors:** Studies show weak agonist activity at  $\alpha_1B$  and  $\alpha_1D$  adrenergic receptors.[2]

- Monoamine Oxidase (MAO): Some research suggests N,N-DMPEA may act as a substrate for MAO-B, rather than an inhibitor.[\[3\]](#)

## Quantitative Pharmacological Data

Recent in vitro studies have quantified the potency and efficacy of N,N-DMPEA at human TAAR1 and various adrenergic receptors. The data below is summarized from research on cell lines overexpressing these human receptors.[\[8\]](#)[\[10\]](#)

Receptor Target	Parameter	Value	Efficacy (Emax) vs. Reference Agonist
Trace Amine-Associated Receptor 1 (TAAR1)	EC <sub>50</sub>	2.5 µM	102% (vs. Phenethylamine)
Adrenergic Receptor α1A	EC <sub>50</sub>	> 300 µM	No effect observed
Adrenergic Receptor α1B	EC <sub>50</sub>	110 µM	43% (vs. Adrenaline)
Adrenergic Receptor α1D	EC <sub>50</sub>	> 300 µM	No effect observed
Adrenergic Receptor α2A	EC <sub>50</sub>	> 300 µM	No effect observed
Adrenergic Receptor α2B	EC <sub>50</sub>	> 300 µM	No effect observed
Adrenergic Receptor β <sub>1</sub>	EC <sub>50</sub>	> 300 µM	No effect observed
Adrenergic Receptor β <sub>2</sub>	EC <sub>50</sub>	> 300 µM	No effect observed

Table adapted from Pinckaers NET, et al. (2024).[\[8\]](#)

## History in Research and Other Applications

## Pharmacological Research Tool

The primary research value of N,N-DMPEA is as a selective tool to study the TAAR1 system.<sup>[1]</sup> Researchers use the compound to:

- Probe the signaling pathways of trace amines.<sup>[1]</sup>
- Investigate structure-activity relationships (SAR) of phenethylamines at TAAR1.<sup>[1]</sup>
- Explore the neuromodulatory effects of TAAR1 activation in vitro and in preclinical models.<sup>[1]</sup>

## Detailed Experimental Protocol: In Vitro Receptor Activation Assay

This protocol describes a typical workflow for assessing the potency and efficacy of N,N-DMPEA at a target receptor, based on modern pharmacological methods.<sup>[8][10]</sup>

Objective: To determine the concentration-response relationship of N,N-DMPEA at a specific human receptor (e.g., TAAR1) expressed in a cell line.

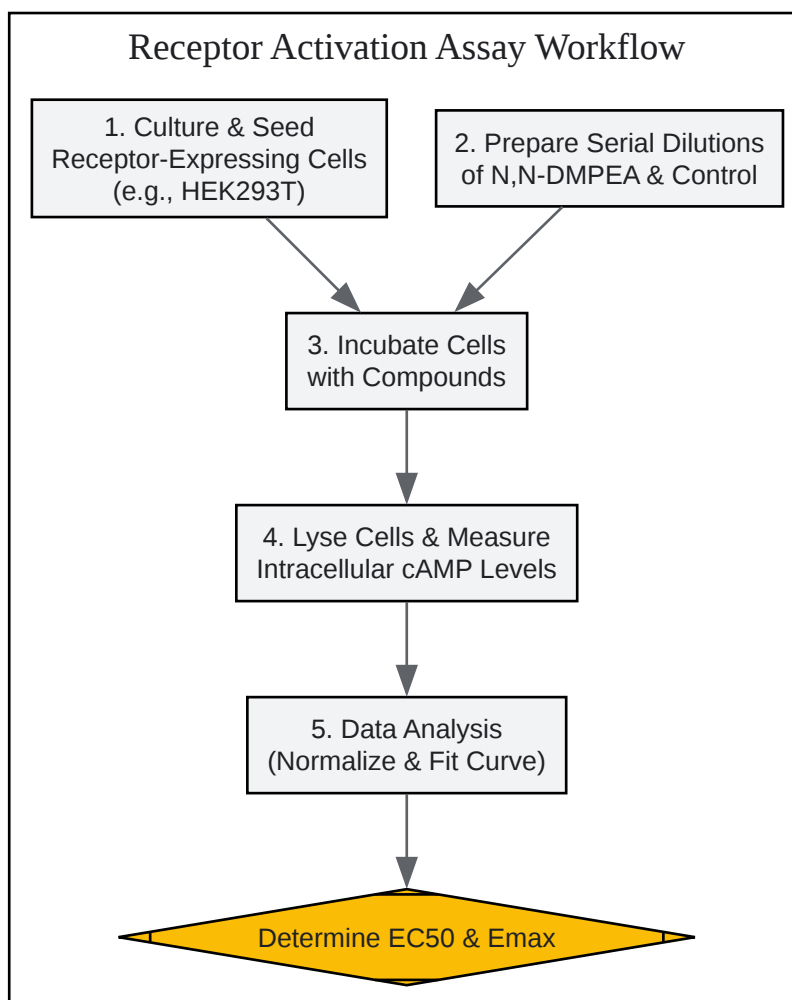
Materials:

- HEK293T cells stably transfected with the human receptor of interest (e.g., hTAAR1).
- Cell culture medium and reagents.
- **N,N-Dimethylphenethylamine** hydrochloride (>99% purity).
- Reference agonist (e.g., phenethylamine for TAAR1).
- Assay buffer.
- cAMP detection kit (e.g., HTRF-based).

Procedure:

- **Cell Culture:** Culture the stably transfected HEK293T cells according to standard protocols until they reach the desired confluence for passaging and seeding.

- **Cell Seeding:** Seed the cells into appropriate microplates (e.g., 384-well plates) and allow them to adhere and grow for 24 hours.
- **Compound Preparation:** Prepare a stock solution of N,N-DMPEA and the reference agonist. Perform serial dilutions to create a range of concentrations for testing.
- **Assay Performance:** a. Remove the culture medium from the cells and add assay buffer. b. Add the various concentrations of N,N-DMPEA or the reference agonist to the wells. Include control wells with only buffer. c. Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
- **Signal Detection:** Following incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, following the manufacturer's instructions.
- **Data Analysis:** a. Normalize the data, typically as a percentage of the maximal response induced by the reference agonist. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> (potency) and Emax (efficacy) values.



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*Caption: Experimental workflow for an in vitro receptor activation assay.*

## Neuroimaging

In 1987, researchers developed [ $^{11}\text{C}$ ]DMPEA as a potential radiotracer for measuring the activity of monoamine oxidase-B (MAO-B) in the brain with PET.[7] Studies in mice and humans showed rapid uptake of the tracer into the brain. The kinetics observed in the human brain, with high accumulation in the basal ganglia and thalamus, suggested its potential for this application, although it has not become a widely used clinical or research tracer.[7]

## Use as a Flavoring Agent and in Supplements



N,N-DMPEA is recognized as safe for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[3] It is used in small quantities in foods like cereals, cheeses, and meats for its "sweet, fishy" aroma.[3]

In recent years, it has been marketed in pre-workout and bodybuilding supplements, often under the name Eria jarensis extract, with claims of providing stimulant, focus, and mood-enhancing effects.[2][4] However, there is no robust scientific evidence to support its efficacy for athletic performance or weight loss.[4][11] Regulatory scrutiny has increased due to reports of adverse events, including a stroke, associated with supplements containing N,N-DMPEA, and the frequent presence of other undeclared stimulants in these products.[2][11]

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